(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone
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Overview
Description
(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group attached to a phenyl ring, a hydrazone linkage, and a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE typically involves the condensation of 4-(benzyloxy)benzaldehyde with cyclopentanone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
(2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The benzyl ether group may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{2-[4-(DIMETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE: Similar structure but with a dimethylamino group instead of a benzyloxy group.
(2E)-2-{2-[4-(METHOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2E)-2-{2-[4-(BENZYLOXY)PHENYL]HYDRAZIN-1-YLIDENE}CYCLOPENTAN-1-ONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2E)-2-[(4-phenylmethoxyphenyl)hydrazinylidene]cyclopentan-1-one |
InChI |
InChI=1S/C18H18N2O2/c21-18-8-4-7-17(18)20-19-15-9-11-16(12-10-15)22-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2/b20-17+ |
InChI Key |
PZDUIOPDWHBIJJ-LVZFUZTISA-N |
Isomeric SMILES |
C1C/C(=N\NC2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)C1 |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
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